[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid
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Overview
Description
[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid is a complex organic compound with the molecular formula C18H26N2O4 It is characterized by the presence of a benzyloxycarbonyl group, a cyclohexyl ring, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxycarbonyl Group: The initial step involves the protection of an amino group using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine.
Cyclohexyl Ring Formation: The next step involves the formation of the cyclohexyl ring through a cyclization reaction. This can be achieved using various cyclization agents and conditions.
Introduction of the Amino-Acetic Acid Moiety: The final step involves the introduction of the amino-acetic acid moiety through a substitution reaction. This can be achieved by reacting the intermediate compound with chloroacetic acid in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional groups. The cyclohexyl ring provides structural stability, while the amino-acetic acid moiety can participate in various biochemical reactions.
Comparison with Similar Compounds
[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid can be compared with other similar compounds, such as:
[(2-Benzyloxycarbonylamino)-ethyl-amino]-acetic acid: Lacks the cyclohexyl ring, making it less structurally complex.
[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and properties.
[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-propionic acid: Contains a propionic acid moiety instead of an acetic acid moiety, altering its chemical behavior.
Properties
IUPAC Name |
2-[ethyl-[2-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-2-20(12-17(21)22)16-11-7-6-10-15(16)19-18(23)24-13-14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDMENPXNSHINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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